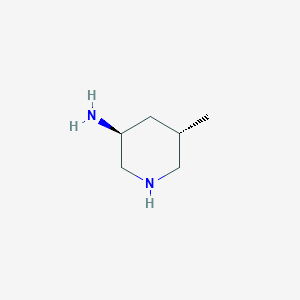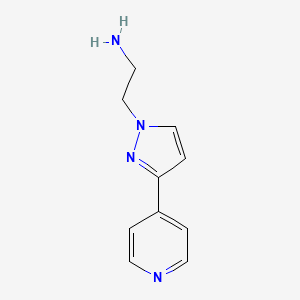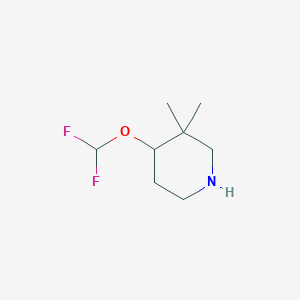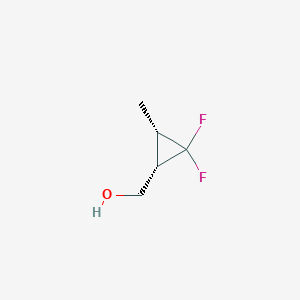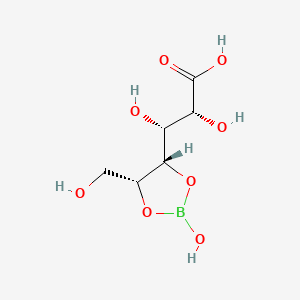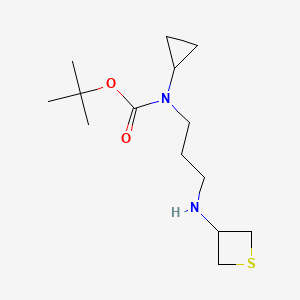
N-Benzylmaleimide dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzylmaleimide dihydrate is an N-substituted maleimide compound with the molecular formula C11H9NO2·2H2O. It is a derivative of maleimide, where the hydrogen atom on the nitrogen is replaced by a benzyl group. This compound is known for its applications in various fields, including polymer chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Benzylmaleimide dihydrate can be synthesized through several methods. One common method involves the reaction of maleic anhydride with benzylamine in the presence of a dehydrating agent. The reaction typically proceeds as follows:
Reaction of Maleic Anhydride with Benzylamine: Maleic anhydride reacts with benzylamine to form N-benzylmaleamic acid.
Cyclization: The N-benzylmaleamic acid undergoes cyclization to form N-benzylmaleimide.
Hydration: The N-benzylmaleimide is then hydrated to form this compound.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of microwave-mediated synthesis has been reported to facilitate a faster and more efficient production process .
Chemical Reactions Analysis
Types of Reactions
N-Benzylmaleimide dihydrate undergoes various chemical reactions, including:
Cycloaddition Reactions: It can participate in base-catalyzed asymmetric cycloaddition reactions with anthrone in the presence of C2-chiral pyrrolidines.
Polymerization: It can undergo radical and anionic copolymerization with other maleimides or vinyl monomers.
Substitution Reactions: It can react with various nucleophiles to form substituted maleimides.
Common Reagents and Conditions
Cycloaddition: Typically involves the use of C2-chiral pyrrolidines as catalysts.
Polymerization: Often uses AIBN (azobisisobutyronitrile) as a free radical initiator in solvents like THF (tetrahydrofuran).
Substitution: Common nucleophiles include amines and thiols.
Major Products
Cycloaddition: Forms cyclic products.
Polymerization: Results in homopolymers or copolymers with enhanced thermal stability.
Substitution: Produces various N-substituted maleimides.
Scientific Research Applications
N-Benzylmaleimide dihydrate has a wide range of applications in scientific research:
Polymer Chemistry: Used in the synthesis of high-performance polymers with excellent thermal stability.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Biological Research: Investigated for its potential antimicrobial properties.
Industrial Applications: Used as a plastic additive and in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-Benzylmaleimide dihydrate involves its ability to participate in various chemical reactions due to the presence of the maleimide moiety. The compound can undergo cycloaddition, polymerization, and substitution reactions, which are facilitated by the electron-deficient nature of the maleimide ring. These reactions often involve the formation of covalent bonds with nucleophiles or radicals .
Comparison with Similar Compounds
Similar Compounds
- N-Phenylmaleimide
- N-Methylmaleimide
- N-Propylmaleimide
- N-Cyclohexylmaleimide
Comparison
N-Benzylmaleimide dihydrate is unique due to the presence of the benzyl group, which imparts distinct chemical properties compared to other N-substituted maleimides. For example, N-Phenylmaleimide has a phenyl group instead of a benzyl group, which affects its reactivity and applications. Similarly, N-Methylmaleimide and N-Propylmaleimide have smaller alkyl groups, leading to differences in their chemical behavior and uses .
Properties
Molecular Formula |
C11H13NO4 |
|---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
1-benzylpyrrole-2,5-dione;dihydrate |
InChI |
InChI=1S/C11H9NO2.2H2O/c13-10-6-7-11(14)12(10)8-9-4-2-1-3-5-9;;/h1-7H,8H2;2*1H2 |
InChI Key |
OGGFNQLSRIKWPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C=CC2=O.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


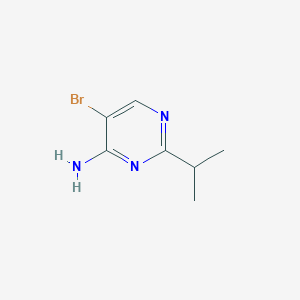
![tert-Butyl 7-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13339253.png)
![6-Fluoro-2-(methoxymethyl)-1H-benzo[d]imidazole](/img/structure/B13339259.png)
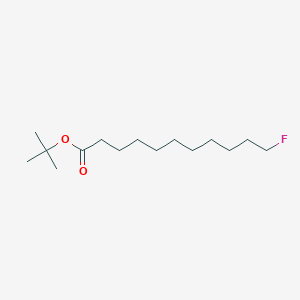
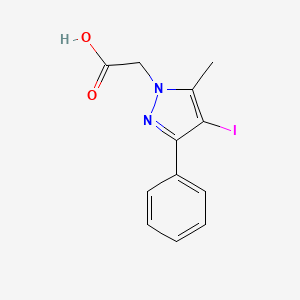
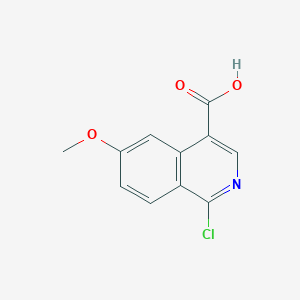
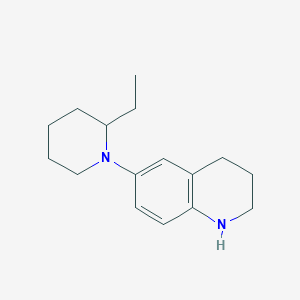
![tert-Butyl N-({4-[2-(4-formylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate](/img/structure/B13339283.png)
